molecular formula C2HNOS46 B1167760 Duteplase CAS No. 120608-46-0

Duteplase

货号: B1167760
CAS 编号: 120608-46-0
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Duteplase is a useful research compound. Its molecular formula is C2HNOS46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Acute Ischemic Stroke

Duteplase has been investigated extensively for its role in treating acute ischemic stroke. Studies have shown that administering low doses of this compound can achieve outcomes comparable to standard doses of alteplase while reducing the risk of intracranial hemorrhage (ICH). For instance:

  • A randomized controlled trial demonstrated that low-dose this compound (20 MIU) was as effective as standard-dose alteplase (0.9 mg/kg) in patients with acute embolic stroke, with significantly lower ICH rates (3.6% vs. 13.8%) .
  • The J-MARS study indicated that low-dose alteplase (0.6 mg/kg) provided similar efficacy and safety profiles to standard doses across different populations .

Myocardial Infarction

This compound has also been evaluated in the context of myocardial infarction. Research indicates that its use can lead to improved patency rates in occluded arteries:

  • In the International Study of Infarct Survival-3, the administration of this compound resulted in favorable outcomes regarding artery patency and reduced mortality rates .
  • A comparative analysis highlighted that patients receiving this compound had lower reocclusion rates compared to those treated with other thrombolytics .

Comparative Efficacy and Safety

A meta-analysis encompassing various studies revealed critical insights into the efficacy and safety of this compound compared to alteplase and other thrombolytics:

Study Population Treatment Outcome Findings
NINDS StudyAcute stroke patientsThis compound (0.6 mg/kg) vs. PlaceboFunctional outcomes at 3 monthsBetter outcomes with higher ICH rates
Korean Study1526 patientsLow-dose vs. standard-dose alteplaseICH incidence and mortalityNo significant difference in efficacy or safety
ENCHANTED StudyMild-to-moderate stroke patientsLow-dose alteplase vs. standard doseMortality and severe disability ratesLower ICH in low-dose group but similar mortality

Case Study 1: Efficacy in Asian Populations

A study involving Japanese patients demonstrated that low-dose this compound could be administered safely within a window extending beyond 4.5 hours post-symptom onset without significantly increasing ICH risk, leading to its approval for clinical use in Japan .

Case Study 2: Thrombolysis for Wake-Up Strokes

The THAWS trial is currently evaluating the efficacy of low-dose this compound in patients with wake-up strokes using advanced imaging techniques to determine eligibility for thrombolysis .

Future Perspectives

Ongoing research aims to refine the application of this compound further, particularly focusing on:

  • Biosimilars Development : Due to global shortages and high costs associated with traditional rt-PA treatments, there is increasing interest in developing biosimilars that could provide similar efficacy at reduced costs .
  • Extended Treatment Windows : Investigations into extending treatment windows beyond the conventional limits using advanced imaging technologies may enhance patient outcomes significantly.

属性

CAS 编号

120608-46-0

分子式

C2HNOS46

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。